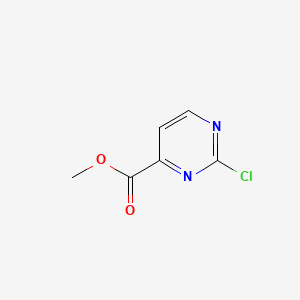

Methyl 2-chloropyrimidine-4-carboxylate

Overview

Description

Methyl 2-chloropyrimidine-4-carboxylate is an organic ester widely used as an intermediate in pharmaceutical synthesis. This compound is part of the pyrimidine family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-chloropyrimidine-4-carboxylate typically involves the reaction of 2-chloropyrimidine-4-carboxylic acid with oxalyl chloride in the presence of dichloromethane and dimethylformamide. The reaction mixture is stirred at room temperature for two hours. After concentrating the mixture, it is added dropwise to anhydrous methanol under ice bath conditions. The reaction is then carried out at room temperature for another two hours, followed by concentration under reduced pressure to obtain the final product .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-chloropyrimidine-4-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom in the compound can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Hydrolysis: Sodium hydroxide (NaOH) for basic hydrolysis.

Substitution: Nucleophiles such as amines or thiols in the presence of suitable catalysts.

Major Products Formed:

Hydrolysis: 2-chloropyrimidine-4-carboxylic acid and methanol.

Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmaceutical Development

Methyl 2-chloropyrimidine-4-carboxylate serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its derivatives have shown promise in treating neurological disorders and other medical conditions.

Case Study: Neurological Disorders

Research indicates that this compound is involved in synthesizing drugs targeting neurological pathways, enhancing drug efficacy and specificity. For example, it has been used to create bispecific antagonists for retinol binding protein 4, which may be beneficial for treating age-related macular degeneration (AMD) and other metabolic disorders .

Agricultural Chemicals

This compound is also utilized in the formulation of agrochemicals, including pesticides and herbicides. Its effectiveness in improving crop yields makes it invaluable for the agricultural sector.

Application in Pesticides

This compound has been integrated into various pesticide formulations, demonstrating enhanced biological activity against pests while minimizing environmental impact. This application is crucial for sustainable agricultural practices.

Biochemical Research

In biochemical studies, this compound is employed to investigate enzyme inhibition and metabolic pathways. This research aids in understanding complex biological processes.

Example of Enzyme Inhibition Studies

Studies have utilized this compound to explore its role in inhibiting specific enzymes involved in metabolic pathways, providing insights into potential therapeutic targets for diseases such as diabetes and obesity .

Material Science

The compound finds applications in material science for developing novel materials such as polymers and coatings. These materials often exhibit enhanced durability and resistance to environmental factors.

Development of Coatings

Research has shown that this compound can be used to synthesize coatings that protect surfaces from degradation, thus extending the lifespan of materials used in various industries .

Analytical Chemistry

In analytical chemistry, this compound serves as a standard in chromatographic techniques, facilitating accurate analysis and quality control of chemical products.

Use as a Standard

The compound's stability and reactivity make it an ideal candidate for use as a standard in high-performance liquid chromatography (HPLC), ensuring reliable results in chemical analyses .

Data Table: Applications Overview

| Application Area | Description | Examples/Case Studies |

|---|---|---|

| Pharmaceutical | Intermediate for drug synthesis | Bispecific antagonists for retinol binding protein |

| Agricultural Chemicals | Formulation of pesticides | Enhanced crop yield with reduced environmental impact |

| Biochemical Research | Studies on enzyme inhibition | Insights into metabolic pathways |

| Material Science | Development of durable materials | Protective coatings for various surfaces |

| Analytical Chemistry | Standard in chromatographic techniques | HPLC quality control |

Mechanism of Action

The specific mechanism of action for methyl 2-chloropyrimidine-4-carboxylate is not well-documented. as a pyrimidine derivative, it is likely to interact with various biological targets, including enzymes and receptors involved in metabolic pathways. Pyrimidine derivatives are known to exhibit a range of pharmacological effects, such as anti-inflammatory and antimicrobial activities, by modulating the activity of specific enzymes and signaling pathways .

Comparison with Similar Compounds

- Methyl 2,4-dichloropyrimidine-6-carboxylate

- Dimethyl pyrimidine-4,6-dicarboxylate

- Methyl 5,6-dihydroxy-2-methylpyrimidine-4-carboxylate

Uniqueness: Methyl 2-chloropyrimidine-4-carboxylate stands out due to its specific substitution pattern, which imparts unique reactivity and properties. This makes it a valuable intermediate in the synthesis of various bioactive compounds and pharmaceuticals.

Biological Activity

Methyl 2-chloropyrimidine-4-carboxylate (MCP) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of MCP, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

This compound has the chemical formula and is characterized by a pyrimidine ring substituted with a methyl ester and a chlorine atom. This structure is crucial for its interaction with biological targets.

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrimidine derivatives, including MCP. Research indicates that compounds with similar structures can exhibit significant cytotoxicity against various cancer cell lines:

- Cell Lines Tested : MDA-MB453, MCF-7, A549, and HepG2.

- IC50 Values : Some derivatives demonstrate IC50 values as low as 15.3 µM against MCF-7 cells, indicating potent anticancer activity .

Table 1: Anticancer Activity of Pyrimidine Derivatives

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| MCP | MCF-7 | TBD |

| Compound 10 | MDA-MB453 | 29.1 |

| Compound 11 | MCF-7 | 15.3 |

| Compound 12 | A549 | TBD |

| Compound 13 | HepG2 | TBD |

2. Inhibition of NAPE-PLD

MCP has been identified as a potential inhibitor of the enzyme N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD), which is involved in the biosynthesis of bioactive lipids known as N-acylethanolamines (NAEs). The inhibition of NAPE-PLD can influence various physiological processes, including pain modulation and emotional behavior:

- Mechanism : MCP and its derivatives were tested for their ability to inhibit NAPE-PLD activity, showing promising results in reducing NAE levels in vitro.

- Potency : Compounds derived from the pyrimidine scaffold exhibited sub-micromolar potency against NAPE-PLD .

Structure-Activity Relationship (SAR)

Understanding the SAR of MCP is critical for optimizing its biological activity. Modifications to the pyrimidine core can significantly influence its potency and selectivity:

- Substituent Variations : Changes in the substituents on the pyrimidine ring have been shown to enhance inhibitory activity against NAPE-PLD.

- Optimization Efforts : Research has indicated that specific structural modifications lead to improved pharmacokinetic properties and increased efficacy .

Table 2: Summary of SAR Findings

| Modification | Effect on Activity |

|---|---|

| Morpholine to Hydroxypyrrolidine | 10-fold increase in potency |

| Variation at R1 (lipophilic pocket) | No significant improvement |

Case Studies

Several case studies have evaluated the efficacy of MCP derivatives in preclinical models:

- Emotional Behavior Modulation : In vivo studies demonstrated that MCP could alter emotional responses in animal models by modulating NAE levels.

- Antitumor Efficacy : A derivative of MCP was tested in xenograft models, showing reduced tumor growth compared to controls.

Q & A

Basic Questions

Q. What are the key physicochemical properties of Methyl 2-chloropyrimidine-4-carboxylate, and how are they experimentally determined?

- Methodological Answer : The compound (C₆H₅ClN₂O₂, MW 172.57 g/mol) has a density of 1.4±0.1 g/cm³ and a boiling point of 304.3±15.0°C at 760 mmHg. Key properties are determined via:

- Gas Chromatography-Mass Spectrometry (GC-MS) : For boiling point and purity analysis.

- Differential Scanning Calorimetry (DSC) : To assess thermal stability.

- NMR Spectroscopy : Confirms molecular structure (e.g., ester and chloropyrimidine groups).

- X-ray Crystallography : Validates crystal packing and bond angles (e.g., using SHELX programs for refinement) .

| Property | Value | Method |

|---|---|---|

| Density | 1.4±0.1 g/cm³ | GC-MS |

| Boiling Point | 304.3±15.0°C | DSC |

| LogP | 1.47 | HPLC (Reverse Phase) |

| Refractive Index | 1.534 | Abbe Refractometer |

Q. What are the standard synthetic routes for this compound?

- Methodological Answer : Two primary methods are documented:

Esterification of 2-Chloropyrimidine-4-carboxylic Acid :

- React the acid with methanol in the presence of H₂SO₄ or HCl as a catalyst under reflux (60-80°C, 6-8 hours). Purify via vacuum distillation .

Nucleophilic Substitution :

- Use trimethylamine in 1,4-dioxane at 50°C under inert atmosphere to substitute halides or activate carboxyl groups. Monitor progress via TLC or HPLC .

Q. What safety precautions are required when handling this compound?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Gloves (nitrile), lab coat, and goggles.

- Ventilation : Use fume hoods to avoid inhalation (H335: Respiratory irritation).

- Storage : Inert atmosphere (N₂/Ar) at 2-8°C, protected from light .

- Spill Management : Neutralize with sodium bicarbonate and adsorb with inert material (e.g., vermiculite).

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in the synthesis of this compound?

- Methodological Answer :

- Solvent Screening : Test polar aprotic solvents (DMF, DMSO) vs. ethers (1,4-dioxane) for solubility and reactivity.

- Catalyst Optimization : Compare Brønsted acids (H₂SO₄) vs. Lewis acids (ZnCl₂).

- Kinetic Studies : Use in-situ FTIR or Raman spectroscopy to monitor intermediate formation.

- Design of Experiments (DoE) : Apply factorial designs to evaluate temperature (50-80°C), stoichiometry (1:1 to 1:3 acid:methanol), and reaction time .

Q. What computational methods are suitable for predicting the biological interactions of this compound?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., kinases) or receptors.

- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability.

- QSAR Modeling : Corrogate substituent effects (chloro, methyl ester) with bioactivity using MOE or RDKit .

Q. How can crystallographic data resolve structural ambiguities in this compound derivatives?

- Methodological Answer :

- Single-Crystal X-ray Diffraction (SCXRD) : Grow crystals via slow evaporation (e.g., in ethanol/water). Collect data on a Bruker D8 Venture (Mo-Kα radiation, λ=0.71073 Å).

- Refinement : Use SHELXL for least-squares refinement. Analyze puckering parameters (Cremer-Pople coordinates) for ring non-planarity .

- Validation : Check via R-factor (<0.05) and electron density maps (e.g., using OLEX2) .

Q. What strategies mitigate competing side reactions during functionalization of this compound?

- Methodological Answer :

- Protecting Groups : Temporarily block the carboxylate with tert-butyl esters to prevent nucleophilic attack.

- Temperature Control : Lower temperatures (-10°C) reduce hydrolysis of the ester group.

- Chemoselective Catalysts : Use Pd(PPh₃)₄ for Suzuki-Miyaura couplings without affecting the chloro substituent .

Q. Data Contradictions and Resolution

Properties

IUPAC Name |

methyl 2-chloropyrimidine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClN2O2/c1-11-5(10)4-2-3-8-6(7)9-4/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGTNGWOGJHJQCL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NC(=NC=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30656458 | |

| Record name | Methyl 2-chloropyrimidine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30656458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149849-94-5 | |

| Record name | 4-Pyrimidinecarboxylic acid, 2-chloro-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=149849-94-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 2-chloropyrimidine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30656458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 2-chloropyrimidine-4-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.